molecular formula C8H6N2O B048720 2-Hydroxyquinoxaline CAS No. 1196-57-2

2-Hydroxyquinoxaline

Cat. No.: B048720
CAS No.: 1196-57-2
M. Wt: 146.15 g/mol
InChI Key: FFRYUAVNPBUEIC-UHFFFAOYSA-N
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Description

This compound has garnered significant attention due to its diverse biological properties and pharmaceutical applications . It is also utilized as a polymer and a chemical intermediate in dye synthesis .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Agricultural Applications

2-Hydroxyquinoxaline plays a crucial role in the agricultural sector, primarily as an intermediate in the synthesis of various agrochemicals.

  • Insecticides and Herbicides :
    • It is used in the production of quinalphos, an insecticide effective against various pests in crops such as cotton and grains. Quinalphos acts by inhibiting cholinesterase activity in insects .
    • Additionally, it serves as a precursor for herbicides like quizalofop-ethyl, which targets grassy weeds without harming broadleaf plants .

Pharmaceutical Applications

The pharmaceutical industry utilizes 2-HQ for developing medicinal compounds due to its biological activity.

  • Antimicrobial Agents :
    • Research has indicated that derivatives of 2-HQ exhibit antimicrobial properties, making them potential candidates for treating infections .
  • Veterinary Medicine :
    • It is also involved in synthesizing sulfaquinoxaline, a veterinary drug used to prevent coccidiosis in livestock .

Environmental Applications

Recent studies have highlighted the environmental significance of 2-HQ, particularly in bioremediation.

  • Biodegradation Studies :
    • Research has shown that microbial cultures can effectively degrade 2-HQ, suggesting its potential use in bioremediation strategies to mitigate pesticide pollution .
  • Soil Health :
    • Investigations into the interaction of 2-HQ with soil enzymes indicate its impact on nitrogen mineralization processes, which are crucial for maintaining soil fertility .

Table 1: Summary of Applications of this compound

Application AreaSpecific UsesExamples
AgricultureInsecticides & HerbicidesQuinalphos, Quizalofop-ethyl
PharmaceuticalsAntimicrobial AgentsSulfaquinoxaline
Environmental ScienceBioremediation & Soil HealthMicrobial degradation studies
  • Synthesis Optimization :
    A study demonstrated an improved method for producing high-purity 2-HQ using a solvent mixture that minimizes impurities and enhances recovery rates. The method yielded over 90% purity with minimal by-products .
  • Environmental Impact :
    Research on the biodegradation of 2-HQ showed promising results where specific microbial strains effectively degraded the compound, indicating its potential role in environmental cleanup efforts .

Biological Activity

2-Hydroxyquinoxaline is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and enzyme inhibitory activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is derived from quinoxaline, characterized by a fused bicyclic structure containing two nitrogen atoms. The presence of the hydroxyl group at the 2-position significantly influences its biological activity. The compound can be synthesized through various methods, including the reaction of o-phenylenediamine with glyoxylic acid in alcohol solvents .

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of this compound and its derivatives. For instance:

  • In Vitro Cytotoxicity : A study reported that certain quinoxaline derivatives exhibited IC50 values as low as 1.9 µg/mL against HCT-116 colorectal cancer cells and 2.3 µg/mL against MCF-7 breast cancer cells, demonstrating their effectiveness compared to established chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL) .
  • Mechanism of Action : The anticancer effects are attributed to several mechanisms, including the inhibition of tubulin polymerization, interference with topoisomerase II activity, and modulation of various receptor tyrosine kinases (RTKs) such as VEGFR and EGFR .

Antibacterial Activity

This compound has also shown significant antibacterial activity:

  • Inhibition Studies : In vitro testing on various bacterial strains demonstrated that certain derivatives possess notable antibacterial properties. For example, specific compounds exhibited inhibition efficiencies ranging from 57.85% to 100% against COX-2 at varying concentrations .
  • Structure-Activity Relationship (SAR) : SAR analyses indicated that modifications at specific positions on the quinoxaline ring could enhance antibacterial efficacy. Electron-donating groups at the 3- and 4-positions were found to improve activity, while halogen substitutions reduced it .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been a focal point of research:

  • COX-2 Inhibition : A study found that some derivatives acted as moderate COX-2 inhibitors with IC50 values significantly higher than those of established NSAIDs like diclofenac . This suggests potential applications in inflammatory diseases and cancer therapy.

Case Studies and Research Findings

Several case studies have examined the biological activity of this compound:

  • Colorectal Cancer : A comprehensive study evaluated the effects of quinoxaline derivatives on colorectal cancer cell lines (HCT-116 and LoVo). The results indicated that compounds with strong COX-2 inhibitory activity correlated with reduced cell proliferation and increased apoptosis rates .
  • Antimycobacterial Activity : Recent findings have suggested that certain quinoxaline derivatives exhibit high activity against Mycobacterium tuberculosis, showcasing their potential in treating tuberculosis infections .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity TypeIC50 Values (µg/mL)Mechanism of ActionReferences
Anticancer (HCT-116)1.9Inhibition of tubulin polymerization
Anticancer (MCF-7)2.3Modulation of RTKs
COX-2 Inhibition96.19 - 121.55Competitive inhibition
AntibacterialVariesDisruption of bacterial cell wall synthesis
AntimycobacterialHighInhibition of mycobacterial growth

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Hydroxyquinoxaline, and how can purity be optimized in laboratory settings?

  • Methodological Answer : The most common synthesis involves condensation of o-phenylenediamine with glyoxylic acid under acidic conditions (e.g., HCl catalysis). For industrial-scale production, purification via recrystallization (using ethanol/water mixtures) yields high-purity white crystals (>98% by HPLC). A regioselective one-step process has also been patented, utilizing controlled pH (11.8–13.6) and temperature (25–45°C) to minimize byproducts .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Confirm tautomeric forms (keto-enol equilibrium) via 1^1H and 13^{13}C NMR in DMSO-d6.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% threshold) with a C18 column and UV detection at 254 nm.
  • Mass Spectrometry (MS) : Validate molecular weight (146.15 g/mol) via ESI-MS in positive ion mode .

Q. What molecular mechanisms explain this compound’s biological activity in pharmacological studies?

  • Methodological Answer : Its bioactivity stems from inhibition of DNA topoisomerases IIα/IIβ, disrupting DNA replication in rapidly dividing cells (e.g., cancer lines). Mechanistic studies involve:

  • Enzyme Assays : Measure ATPase activity inhibition using recombinant topoisomerases.
  • Molecular Docking : Simulate binding interactions with TopoII catalytic domains (PDB: 1ZXM) .

Advanced Research Questions

Q. How can researchers experimentally resolve the tautomerization equilibrium of this compound in different solvents?

  • Methodological Answer : Combine experimental and computational approaches:

  • UV-Vis Spectroscopy : Track tautomeric shifts in solvents like DMSO (enol-dominated) vs. chloroform (keto-dominated).
  • Density Functional Theory (DFT) : Calculate Gibbs free energy differences (B3LYP/6-311+G(d,p)) to predict dominant tautomers.
  • X-ray Crystallography : Resolve solid-state structures to confirm tautomeric preferences .

Q. What strategies optimize this compound biodegradation in contaminated soils using bacterial strains?

  • Methodological Answer : Isolate strains like Ochrobactrum sp. HQ1 (16S rRNA-identified) and optimize conditions:

  • Inoculum Density : Use OD600 = 1.0 for maximal degradation.
  • Environmental Parameters : Maintain pH 7–8, 37–40°C, and supplement with NH4_4NO3_3 to enhance bacterial growth.
  • Pathway Analysis : Identify metabolites (e.g., quinoxaline-2,3-diol) via GC-MS to confirm mineralization .

Q. Which analytical methods are most reliable for quantifying this compound in environmental matrices?

  • Methodological Answer :

  • HPLC-UV : Use a mobile phase of acetonitrile/0.1% formic acid (70:30) with LOD ≈ 0.1 ppm.
  • LC-MS/MS : Employ MRM transitions (m/z 147 → 129) for high sensitivity in soil/water samples.
  • Spectrophotometry : Monitor degradation kinetics at λ = 280 nm in basic aqueous solutions .

Q. How can contradictory data on this compound’s oxidative stress induction be reconciled?

  • Methodological Answer : Address discrepancies via:

  • In Vitro Assays : Measure H2_2O2_2 generation in cell-free systems (e.g., melatonin oxidation under UV light).
  • In Vivo Models : Use Philodina acuticornis (rotifers) to quantify lipid peroxidation (MDA assay) and antioxidant depletion (GSH levels).
  • Dose-Response Studies : Differentiate acute vs. chronic toxicity thresholds (e.g., EC50_{50} = 12.5 μM in Lingulodinium polyedrum) .

Properties

IUPAC Name

1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRYUAVNPBUEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061604
Record name 2(1H)-Quinoxalinone
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1196-57-2
Record name 2(1H)-Quinoxalinone
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Record name 2-Hydroxyquinoxaline
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Record name 2-Hydroxyquinoxaline
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Record name 2(1H)-Quinoxalinone
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Record name Quinoxalin-2(1H)-one
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Synthesis routes and methods I

Procedure details

The quinoxalin-2-one of the present example is prepared with 4,5-Dimethoxy-benzene-1,2-diamine and (thiophen-2-yl) oxo-acetic acid via the method described in Example 12 to afford 6,7-Methoxy-3-thiophen-2-yl-1H-quinoxalin-2-one.
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Synthesis routes and methods II

Procedure details

A mixture of the 1,2-phenylene-diamine derivative (1 g) and the 2-oxo-carboxylic acid derivative (1 eq) in dry EtOH (35 mL) was stirred at reflux for 2 h under nitrogen. After cooling, the EtOH was evaporated to give a crude brown solid. Recrystallisation from EtOH gave the desired quinoxalin-2-one derivative.
Quantity
1 g
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Name
2-oxo-carboxylic acid
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35 mL
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Synthesis routes and methods III

Procedure details

To a stirred suspension of o-phenylenediamine (50 g, 462.9 mmol) in ethanol (200 mL), at rt was added a solution of ethyl glyoxalate in toluene (50%; 113 mL, 555.48 mmol) over a period of 45 min. After heating to 45° C. for 10 h, the mixture was left at rt under stirring. The precipitate was filtered and the residue was washed with water and dried to give 1H-quinoxalin-2-one as an off-white powder (63 g, 93%): 1H-NMR (300 MHz, d6-DMSO): δ=12.44 (1H, s), 8.19 (1H, s), 7.78 (1H, d), 7.55 (1H, dd), 7.32 (2H, m) ppm.
Quantity
50 g
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reactant
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200 mL
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Name
ethyl glyoxalate
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0 (± 1) mol
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113 mL
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Synthesis routes and methods IV

Procedure details

Heat benzene-1,2-diamine (7.5 g, 69 mmol) and oxo-acetic acid ethyl ester (20 mL) in ethanol (100 mL) at 120° C. for 18 h. Cool, filter the resulting precipitate, and wash with dry ether to give 1H-quinoxalin-2-one (6.7 g). Dissolve 1H-quinoxalin-2-one in acetic acid (300 mL), add bromine (5 mL), and stir the reaction mixture for 1 h. Filter the resulting crystals and wash with ether to afford 7-bromo-1H-quinoxalin-2-one (7.2 g). Reflux 7-bromo-1H-quinoxalin-2-one in POCl3 (30 mL) for 18 h. Remove POCl3 in vacuo, dissolve the product in 3:1 chloroform/isopropyl alcohol, and wash the organic phase with saturated sodium bicarbonate. Dry over sodium sulfate and purify by silica gel flash chromatography eluting with dichloromethane to 10% methanol/90% dichloromethane to afford the title compound as a yellow solid (4.5 g, 58%). MS (electrospray, m/z) 243.0 and 245.0 (M+1).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
oxo-acetic acid ethyl ester
Quantity
20 mL
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100 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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